4-(4-Bromophenyl)-1-methylpyrazol-5-amine
Overview
Description
4-(4-Bromophenyl)-1-methylpyrazol-5-amine is a heterocyclic organic compound that features a pyrazole ring substituted with a bromophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide.
Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or a bromine-containing reagent. This step often requires a catalyst such as iron(III) bromide to facilitate the reaction.
Methylation: The methyl group can be added via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1-methylpyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst and a boronic acid derivative.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted phenyl derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
4-(4-Bromophenyl)-1-methylpyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-1H-pyrazole: Similar structure but lacks the methyl group.
4-(4-Bromophenyl)-3-methylpyrazole: Similar structure but with the methyl group at a different position.
4-(4-Bromophenyl)-1-phenylpyrazole: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
4-(4-Bromophenyl)-1-methylpyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the bromophenyl and methyl groups can enhance its interaction with certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-10(12)9(6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPJOQVOJYCZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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